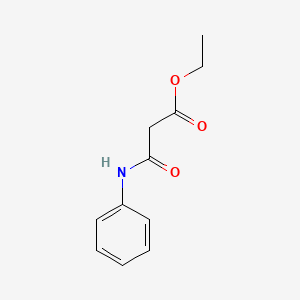

Ethyl 3-anilino-3-oxopropanoate

CAS No.: 53341-66-5

Cat. No.: VC3790217

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53341-66-5 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | ethyl 3-anilino-3-oxopropanoate |

| Standard InChI | InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |

| Standard InChI Key | KJSKGJKEWQJVHV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)NC1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)CC(=O)NC1=CC=CC=C1 |

Introduction

Structural and Physicochemical Properties

Ethyl 3-anilino-3-oxopropanoate (C₁₁H₁₃NO₃; MW 207.23 g/mol) features a propanoate backbone substituted with an anilino group at the β-keto position. Key structural attributes include:

-

IUPAC Name: Ethyl 3-oxo-3-(phenylamino)propanoate

-

SMILES: CCOC(=O)CC(=O)NC1=CC=CC=C1

Physicochemical Data

The planar β-ketoamide moiety facilitates resonance stabilization, enhancing reactivity in nucleophilic additions and cyclizations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves Claisen condensation between ethyl acetoacetate and aniline:

Procedure:

-

Reagents: Ethyl acetoacetate (1 eq), aniline (1.1 eq), catalytic acetic acid.

-

Conditions: Reflux in ethanol (6–8 hrs), followed by recrystallization (yield: 70–85%) .

Mechanistic Insights:

-

Aniline attacks the β-keto carbonyl, forming an enamine intermediate.

-

Acid catalysis facilitates proton exchange and esterification .

Industrial Methods

Continuous flow reactors optimize scalability and purity (>95%):

-

Process Parameters:

-

Temperature: 80–90°C

-

Residence Time: 2–3 hrs

-

Catalyst: Heterogeneous silica-supported acids.

-

Chemical Reactivity and Functionalization

Hydrolysis Pathways

| Conditions | Product | Key Observations |

|---|---|---|

| 6M HCl, reflux | 3-Anilino-3-oxopropanoic acid | Complete conversion (4–6 hrs); retains β-ketoamide |

| 2M NaOH, ethanol | Sodium 3-anilino-3-oxopropanoate | Decarboxylation observed at >60°C |

Condensation Reactions

-

Heterocycle Formation: Reacts with hydrazines to yield pyrazoles (e.g., antipyrine analogs) .

-

Diazonium Coupling: Generates azo dyes (λₘₐₓ ≈ 480 nm) via electrophilic substitution at the anilino para position.

Nitrosation

Reaction with NaNO₂/HCl introduces a nitroso group (IR: 1520 cm⁻¹, N=O stretch), forming 3-(N-nitrosoanilino)-3-oxopropanoate.

Biological Activities and Mechanisms

Antimicrobial Properties

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Escherichia coli | 64 | Membrane disruption |

Anti-inflammatory Effects

Industrial and Pharmacological Applications

Pharmaceutical Intermediates

-

Quinoline Synthesis: Serves as a precursor for antimalarial agents (e.g., chloroquine analogs) .

-

Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC: 8 µg/mL).

Agrochemical Uses

Dye Manufacturing

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H303 | Harmful if swallowed | Avoid ingestion; use PPE |

| H313 | Skin irritation | Gloves/lab coat required |

| H333 | Respiratory irritation | Use fume hood |

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| Ethyl 3-(4-iodoanilino)-3-oxopropanoate | Iodo substituent enhances electrophilicity | Radiopharmaceuticals |

| Methyl 3-anilino-3-oxopropanoate | Higher solubility in polar solvents | CNS drug candidates |

Electronic Effects: Electron-withdrawing groups (e.g., -I, -NO₂) increase reactivity in cross-coupling reactions, while electron-donating groups (-OCH₃) favor antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume